molecular formula C21H18ClN5O2S B2697539 2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide CAS No. 886924-03-4

2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

Cat. No.: B2697539
CAS No.: 886924-03-4
M. Wt: 439.92
InChI Key: LPGDYVAPEZAJOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction and Research Context

Historical Development of Triazole-Based Acetamide Derivatives

The exploration of triazole derivatives began in the late 19th century, with Bladin first coining the term "triazole" in 1885 to describe a five-membered aromatic ring containing three nitrogen atoms. Early research focused on synthesizing stable triazole cores, but the discovery of antifungal azoles in the 1940s catalyzed interest in their medicinal potential. Fluconazole and itraconazole, introduced in the 1980s, demonstrated the efficacy of triazole-based inhibitors targeting fungal cytochrome P450 enzymes.

Acetamide-functionalized triazoles emerged as a distinct subclass due to their enhanced solubility and hydrogen-bonding capacity. For example, Iqbal et al. synthesized 1,2,4-triazole acetamide derivatives bearing azinane moieties, demonstrating their spontaneous binding to bovine serum albumin (BSA), a critical property for drug distribution. Structural modifications, such as the introduction of sulfonamide groups, further improved pharmacokinetic profiles by modulating electronic and steric effects.

Table 1: Key Milestones in Triazole-Acetamide Development
Year Development Significance
1885 Discovery of triazole Established foundational heterocyclic chemistry
1980s Antifungal triazoles (fluconazole) Validated triazoles as therapeutic agents
2018 BSA-binding acetamide-triazoles Demonstrated drug delivery potential

Significance of Pyrrole-Triazole Hybrid Structures in Medicinal Chemistry

Pyrrole-triazole hybrids combine the electron-rich pyrrole ring, known for its role in porphyrins and alkaloids, with the versatile triazole scaffold. The 1H-pyrrol-1-yl group in the target compound enhances π-π stacking interactions with biological targets, as evidenced by studies on pyrrole-substituted triazole carbenes. For instance, Shafiei et al. highlighted that triazoliumylpyrrolides exhibit thermodynamic stability in nonpolar solvents, making them suitable for lipid-rich biological environments.

Recent work by Khan et al. synthesized pyrrole-triazole Schiff bases with anti-Alzheimer activity, showing IC~50~ values as low as 5.10 µM against acetylcholinesterase (AChE). The synergy between pyrrole’s aromaticity and triazole’s hydrogen-bonding capacity enables dual-target engagement, a strategy critical for combating multifactorial diseases like Alzheimer’s.

Evolution of Sulfanyl-Linked Heterocyclic Compounds

Sulfanyl (-S-) linkages play a pivotal role in bridging heterocyclic systems, improving metabolic stability and binding affinity. The thioether group in the target compound likely enhances hydrophobic interactions with enzyme active sites. Research by Aggarwal et al. demonstrated that sulfanyl-linked triazolo-thiadiazoles exhibit potent antimicrobial activity (MIC: 16 µg/mL), attributed to the sulfur atom’s polarizability and redox activity.

The formation of sulfanyl bridges often involves [3 + 2] cycloaddition reactions between thioamides and azides, as proposed in studies on thiatriazole intermediates. These intermediates, though unstable, underscore sulfur’s versatility in constructing complex heterocycles.

Research Objectives and Scientific Relevance

The primary objective of studying 2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is to elucidate its structure-activity relationships (SAR) and therapeutic potential. Key research questions include:

  • How do the 2-chlorophenyl and 3-methoxyphenyl substituents influence electronic effects?
  • Does the sulfanyl linker enhance binding to neurological or antimicrobial targets?
  • Can this scaffold address drug resistance mechanisms observed in existing triazole therapies?

This compound’s scientific relevance lies in its integration of three pharmacophoric elements: a triazole core for enzyme inhibition, a pyrrole ring for membrane penetration, and a sulfanyl group for stability. Such multifunctional hybrids are critical for advancing targeted therapies in oncology, infectious diseases, and neurodegeneration.

Properties

IUPAC Name

2-[[5-(2-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O2S/c1-29-16-8-6-7-15(13-16)23-19(28)14-30-21-25-24-20(17-9-2-3-10-18(17)22)27(21)26-11-4-5-12-26/h2-13H,14H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGDYVAPEZAJOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide (CAS No. 886928-19-4) is a complex organic molecule characterized by its unique structural features, including a triazole ring, a pyrrole ring, and a sulfanyl group. This compound has gained attention in pharmaceutical research due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure

The molecular formula of the compound is C22H20ClN5O2SC_{22}H_{20}ClN_{5}O_{2}S, with a molecular weight of approximately 453.9 g/mol. The structure is detailed below:

Feature Description
Molecular Formula C22H20ClN5O2SC_{22}H_{20}ClN_{5}O_{2}S
Molecular Weight 453.9 g/mol
Functional Groups Triazole, Pyrrole, Sulfanyl, Acetamide

Antimicrobial Properties

Research indicates that compounds containing triazole and acetamide functionalities exhibit significant antimicrobial activities. For instance, derivatives similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria.

A study reported that compounds with the triazole moiety displayed notable activity against Staphylococcus aureus and Escherichia coli, suggesting that the presence of the triazole ring enhances antimicrobial potency .

The compound primarily targets the GATA family proteins, inhibiting their DNA-binding activity. This interaction disrupts the differentiation of Th2 cells and reduces the production of Th2 cytokines, which are crucial in allergic responses and asthma pathophysiology .

Anticancer Activity

In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest. For example, derivatives of triazoles have been shown to inhibit cell proliferation in breast cancer cells .

Study 1: Antimicrobial Activity

A series of experiments evaluated the antimicrobial efficacy of the compound against several pathogens using the agar disc diffusion method. The results indicated that it effectively inhibited the growth of S. aureus and E. coli at concentrations as low as 100 µg/mL.

Study 2: Anticancer Screening

In another study involving cancer cell lines (MCF-7 for breast cancer), the compound exhibited IC50 values in the micromolar range, indicating moderate cytotoxicity. The study concluded that further structural modifications could enhance its anticancer properties .

Data Summary

Biological Activity Target Organism/Cell Line IC50/Minimum Inhibitory Concentration (MIC)
AntimicrobialStaphylococcus aureus100 µg/mL
AntimicrobialEscherichia coli100 µg/mL
AnticancerMCF-7 (breast cancer)Micromolar range

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide exhibit significant antimicrobial properties. The presence of the triazole and sulfanyl groups is crucial for their effectiveness against various pathogens.

Mechanism of Action:
The compound is believed to inhibit the growth of bacteria by interfering with their cellular processes. Studies have shown effectiveness against resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae.

Case Study:
In a comparative study on triazole derivatives, compounds with similar structures demonstrated promising results against Gram-positive and Gram-negative bacteria. Modifications in side chains enhanced activity against resistant strains, indicating the potential for this compound in antimicrobial therapy.

Anticancer Properties

The anticancer potential of this compound has been explored through various studies that highlight its ability to inhibit cancer cell proliferation. The triazole moiety is known for its role in inducing apoptosis and causing cell cycle arrest in cancer cells.

Mechanism of Action:
The compound may exert its anticancer effects by targeting specific enzymes or receptors involved in tumor progression. Its ability to disrupt DNA synthesis in cancer cells is a key factor in its efficacy.

Case Study:
A study on triazole-based compounds indicated that those with sulfanyl substitutions exhibited enhanced cytotoxic effects against cancer cell lines. This suggests that this compound may possess similar potential for cancer treatment.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest that compounds with heterocyclic nuclei often exhibit favorable pharmacokinetic profiles, including good absorption and distribution characteristics.

Safety Profile:
Toxicological assessments are critical for determining the safety of this compound in clinical settings. Further research is needed to evaluate its long-term effects and potential toxicity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

The triazole ring’s substitution pattern critically influences physicochemical and biological properties. Key analogs include:

Compound Name Triazole Substituents (Positions 4/5) Acetamide-Linked Aryl Group Key Features & Evidence References
Target Compound 4: 1H-pyrrol-1-yl; 5: 2-chlorophenyl 3-methoxyphenyl Pyrrole enhances π-stacking; 2-chloro improves lipophilicity
2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide () 4: amino; 5: furan-2-yl Varied (not specified) Furan replaces pyrrole; amino group may increase polarity
N-(3-Chloro-4-methoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () 4: 4-methylphenyl; 5: pyridin-4-yl 3-chloro-4-methoxyphenyl Pyridine introduces basicity; 4-methylphenyl adds steric bulk
2-{[5-[(3-chloroanilino)methyl]-4-allyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide () 4: allyl; 5: (3-chloroanilino)methyl 3-methylphenyl Allyl group increases flexibility; chloro-anilino may enhance hydrogen bonding
S-alkyl 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol derivatives () 4: 4-chlorophenyl; 5: pyrrole-2-yl Varied (alkyl groups) Chlorophenyl/pyrrole positions swapped vs. target; ADME profiles comparable to drugs

Key Observations :

  • Positional Effects : Swapping substituent positions (e.g., chlorophenyl at position 4 vs. 5) alters electronic and steric environments. For instance, ’s compound with 4-chlorophenyl and 5-pyrrole shows distinct molecular docking behavior compared to the target .
  • Heterocyclic Replacements: Replacing pyrrole with furan () reduces aromaticity but may improve metabolic stability.
  • Functional Group Impact : Allyl () and methylsulfanyl () groups modify steric bulk and electronic effects, influencing receptor binding or metabolic pathways .
Physicochemical Properties
Property Target Compound Analog Derivative
Lipophilicity (ClogP) High (due to 2-chlorophenyl) Moderate (furan, amino) High (chlorophenyl/pyrrole)
Solubility Low (non-polar substituents) Improved (polar amino group) Low (similar to target)
Melting Point Not reported Not reported 117–118°C (for related compounds)

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide, and what are critical optimization steps?

  • Methodological Answer : The synthesis typically involves:

  • Triazole ring formation : Reacting hydrazine derivatives with carbon disulfide and amines under reflux conditions in ethanol .
  • Sulfanyl-acetamide coupling : Thiol-disulfide exchange reactions using 2-chloroacetonitrile or similar reagents in DMF/NaOH .
  • Critical steps include controlling reaction pH (6.5–7.5) and temperature (60–80°C) to prevent side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures ≥95% purity .

Q. Which spectroscopic and analytical techniques are essential for confirming the compound’s structural integrity?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify aromatic protons (δ 7.1–8.3 ppm) and carbonyl groups (δ 168–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 478.5 for C23_{23}H20_{20}ClN5_5O2_2S) .
  • IR Spectroscopy : Peaks at 1650–1680 cm1^{-1} confirm amide C=O stretching .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer :

  • Antimicrobial Activity : Broth microdilution (MIC assays) against S. aureus and E. coli .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., variable IC50_{50} values across studies)?

  • Methodological Answer :

  • Structural Variability : Compare substituent effects (e.g., 2-chlorophenyl vs. 4-fluorophenyl analogs) .
  • Assay Conditions : Standardize parameters (e.g., serum concentration, incubation time) to minimize variability .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to assess target binding affinity differences due to stereochemistry .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :

  • Salt Formation : React with HCl or sodium bicarbonate to improve aqueous solubility .
  • Nanoparticle Encapsulation : Use PLGA or liposomal carriers to enhance plasma half-life .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the acetamide moiety .

Q. How do reaction solvent choices (e.g., DMF vs. ethanol) impact the yield and purity of the final product?

  • Methodological Answer :

  • Polar Aprotic Solvents (DMF) : Increase reaction rate but may require post-synthesis dialysis to remove residuals .
  • Protic Solvents (Ethanol) : Favor crystalline product formation but limit solubility of intermediates .
  • Solvent Screening : Use Design of Experiments (DoE) to optimize solvent mixtures (e.g., ethanol/DCM 3:1) for >80% yield .

Q. What computational methods validate the compound’s 3D conformation and electronic properties?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., 4.2 eV) to predict reactivity .
  • X-ray Crystallography : Resolve crystal packing using SHELX for bond length/angle validation .
  • Molecular Dynamics (MD) : Simulate solvation effects in water/octanol systems to estimate logP .

Comparative and Mechanistic Questions

Q. How does the 2-chlorophenyl substituent influence bioactivity compared to analogs with 4-fluorophenyl or methoxy groups?

  • Methodological Answer :

  • Electron-Withdrawing Effects : Chlorine enhances electrophilicity, improving target binding (e.g., kinase inhibition Ki_i = 0.8 µM vs. 2.1 µM for 4-F analog) .
  • Steric Effects : Bulkier substituents reduce membrane permeability (e.g., logP = 3.2 for 2-Cl vs. 2.8 for 3-OCH3_3) .

Q. What are the limitations of current SAR studies for this compound class, and how can they be addressed?

  • Methodological Answer :

  • Data Gaps : Limited in vivo pharmacokinetic data; conduct rodent studies with LC-MS/MS quantification .
  • Off-Target Effects : Use proteome-wide affinity profiling (Thermofluor assays) to identify non-specific interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.